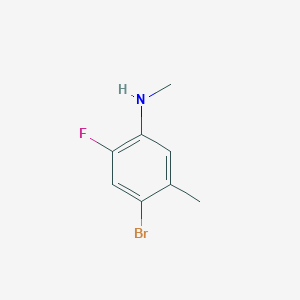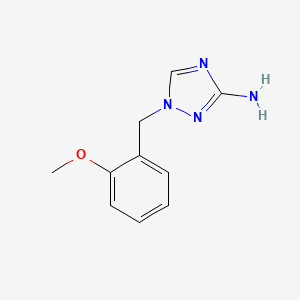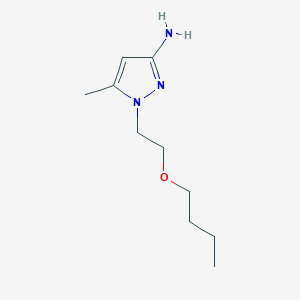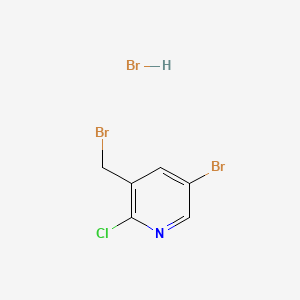
1-(Furan-2-yl)-2-methylpentane-1,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Furan-2-yl)-2-methylpentane-1,3-dione is an organic compound that belongs to the class of furan derivatives. Furans are heterocyclic aromatic compounds characterized by a five-membered ring containing one oxygen atom. This particular compound is notable for its unique structure, which includes a furan ring attached to a pentane chain with two ketone groups. The presence of the furan ring imparts significant reactivity and potential for various applications in scientific research and industry.
Vorbereitungsmethoden
The synthesis of 1-(Furan-2-yl)-2-methylpentane-1,3-dione typically involves the reaction of furan derivatives with appropriate reagents under controlled conditions. One common method is the Feist-Benary reaction, which involves the condensation of an α-halo carbonyl compound with a 1,3-dicarbonyl compound in the presence of amines
Industrial production methods often utilize biomass-derived furan platform chemicals, such as furfural and 5-hydroxymethylfurfural, as starting materials . These compounds can be converted into the desired furan derivatives through a series of chemical transformations, including oxidation, reduction, and substitution reactions.
Analyse Chemischer Reaktionen
1-(Furan-2-yl)-2-methylpentane-1,3-dione undergoes a variety of chemical reactions due to the presence of the furan ring and the ketone groups. Some of the common reactions include:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: The ketone groups can be reduced to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The furan ring can undergo electrophilic substitution reactions, where substituents such as halogens or alkyl groups are introduced. Typical reagents include halogens (e.g., bromine) and alkyl halides.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the ketone groups results in the formation of alcohols.
Wissenschaftliche Forschungsanwendungen
1-(Furan-2-yl)-2-methylpentane-1,3-dione has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In medicinal chemistry, furan derivatives are known for their antibacterial, antifungal, and antiviral properties . This compound can be used as a building block for the synthesis of novel pharmaceuticals with potential therapeutic benefits.
In the field of organic chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules
Wirkmechanismus
The mechanism of action of 1-(Furan-2-yl)-2-methylpentane-1,3-dione is largely dependent on its chemical structure and the specific biological target it interacts with. . For example, they may inhibit bacterial enzymes, leading to the disruption of essential metabolic pathways and ultimately causing cell death.
The molecular targets and pathways involved vary depending on the specific application. In medicinal chemistry, furan derivatives may target enzymes involved in DNA replication, protein synthesis, or cell wall biosynthesis, among others.
Vergleich Mit ähnlichen Verbindungen
1-(Furan-2-yl)-2-methylpentane-1,3-dione can be compared with other furan derivatives to highlight its uniqueness. Similar compounds include:
2-Furoic acid: A simple furan derivative with a carboxylic acid group, known for its use in the synthesis of pharmaceuticals and agrochemicals.
Furfural: A furan derivative derived from biomass, used as a precursor for the synthesis of various chemicals and materials.
5-Hydroxymethylfurfural: Another biomass-derived furan compound, used in the production of renewable chemicals and fuels.
Compared to these compounds, this compound offers unique reactivity due to the presence of both the furan ring and the ketone groups. This makes it particularly valuable for the synthesis of complex molecules and the development of new chemical processes.
Eigenschaften
Molekularformel |
C10H12O3 |
|---|---|
Molekulargewicht |
180.20 g/mol |
IUPAC-Name |
1-(furan-2-yl)-2-methylpentane-1,3-dione |
InChI |
InChI=1S/C10H12O3/c1-3-8(11)7(2)10(12)9-5-4-6-13-9/h4-7H,3H2,1-2H3 |
InChI-Schlüssel |
XQORYIWNGLTIKQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(=O)C(C)C(=O)C1=CC=CO1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1,1-Dimethyl-6-phenylspiro[3.3]heptan-2-one](/img/structure/B13482012.png)


![(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(3,4,5-trimethoxyphenyl)propanoic acid](/img/structure/B13482027.png)






![Bicyclo[2.2.2]octane-1,4-dicarbaldehyde](/img/structure/B13482054.png)
![2-chloro-N-[2-(2,6-dioxo-3-piperidyl)-3-oxo-isoindolin-5-yl]acetamide](/img/structure/B13482057.png)

